molecular formula C20H29Cl2N3 B12716676 Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride CAS No. 52850-00-7

Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride

Cat. No.: B12716676
CAS No.: 52850-00-7
M. Wt: 382.4 g/mol
InChI Key: BEKFITISUGLHOJ-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride involves its binding to GABA receptors, which are neurotransmitter receptors in the nervous system . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites, making it effective as an anthelminthic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is unique due to its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner compared to other piperazine derivatives. This unique interaction makes it particularly effective in its applications as an anthelminthic agent.

Properties

CAS No.

52850-00-7

Molecular Formula

C20H29Cl2N3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-N-phenylaniline;dihydrochloride

InChI

InChI=1S/C20H27N3.2ClH/c1-21-15-17-22(18-16-21)13-8-14-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20;;/h2-7,9-12H,8,13-18H2,1H3;2*1H

InChI Key

BEKFITISUGLHOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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